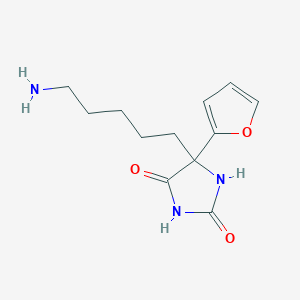![molecular formula C9H18N2O5 B1286334 2-[3-(アミノメチル)ピロリジン-1-イル]エタノールシュウ酸塩 CAS No. 1177312-88-7](/img/structure/B1286334.png)
2-[3-(アミノメチル)ピロリジン-1-イル]エタノールシュウ酸塩
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound 2-[3-(Aminomethyl)pyrrolidin-1-yl]ethanol oxalate is not directly mentioned in the provided papers. However, the papers do discuss related compounds and methodologies that could be relevant to the synthesis and analysis of similar structures. For instance, the first paper describes the preparation of an enantiomerically pure compound that is part of the beta3-adrenergic receptor agonists, which indicates the importance of chirality and enantioselective synthesis in compounds that are used in receptor targeting . The second paper discusses a pyrrolidine-derived atropisomeric amino alcohol used as a chiral ligand for asymmetric synthesis . These studies suggest that the compound may also have significance in medicinal chemistry, particularly in the context of receptor interaction.
Synthesis Analysis
The synthesis of related compounds involves enantioselective processes, as seen in the first paper where an enantiomerically pure compound is prepared using kinetic resolution with a lipase enzyme . This method could potentially be applied to the synthesis of 2-[3-(Aminomethyl)pyrrolidin-1-yl]ethanol oxalate, considering the importance of stereochemistry in the final product's biological activity. The second paper provides insight into the use of a pyrrolidine-derived amino alcohol as a chiral ligand, which could be a key component in the synthesis of chiral alcohols with high enantiomeric excess . These approaches highlight the significance of chiral catalysts and ligands in the synthesis of complex organic molecules.
Molecular Structure Analysis
While the molecular structure of 2-[3-(Aminomethyl)pyrrolidin-1-yl]ethanol oxalate is not directly analyzed in the papers, the discussion of pyrrolidine-derived compounds and their stereochemistry is highly relevant . The structure of such compounds is crucial for their function as ligands and their interaction with other molecules. The stereochemistry can affect the binding affinity and selectivity towards biological targets, which is essential for the development of pharmaceutical agents.
Chemical Reactions Analysis
The chemical reactions described in the papers involve the addition of diethylzinc to prochiral aldehydes to produce chiral alcohols . This type of reaction is important for the formation of carbon-carbon bonds in an enantioselective manner. Although the specific reactions involving 2-[3-(Aminomethyl)pyrrolidin-1-yl]ethanol oxalate are not detailed, the principles of asymmetric catalysis and the use of chiral ligands are pertinent to its potential chemical transformations.
Physical and Chemical Properties Analysis
科学的研究の応用
医薬品開発
この化合物の中心構造であるピロリジン環は、ヒト疾患の治療薬の開発において、医薬品化学において広く利用されています。 その飽和した性質により、sp3 混成のために、薬理フォアスペースを効率的に探求することができ、分子の立体化学に貢献し、3 次元の範囲を広げます 。この構造的特徴は、選択的かつ強力な医薬品の開発において重要です。
抗菌剤
ピロリジン構造を持つ化合物は、顕著な抗菌活性を示してきました。 ピロリジン環を様々な置換基で修飾する能力により、耐性菌株やその他の病原体に対して有効な新しい抗菌剤を設計することができます 。
抗がん剤
ピロリジン誘導体は、抗がん剤研究において有望な候補として特定されています。 それらは、がん細胞株と選択的に相互作用することができ、副作用を潜在的に減らした標的型のがん治療薬の開発につながります 。
抗炎症薬
ピロリジン誘導体の抗炎症作用は、新しい抗炎症薬の開発に適しています。 これらの化合物は、体の炎症反応を調節し、慢性炎症性疾患からの解放を提供することができます 。
神経保護剤
研究によると、ピロリジン誘導体は神経保護剤として作用する可能性があります。 それらは、アルツハイマー病やパーキンソン病などの神経変性疾患において、神経細胞を損傷から保護することにより、治療上の利点をもたらす可能性があります 。
鎮痛剤
ピロリジン誘導体の鎮痛効果はよく知られています。 それらは、神経系の痛みシグナル伝達経路を変更することによって作用する痛み止め薬の開発に使用できます 。
抗うつ剤
ピロリジンベースの化合物は、抗うつ剤として可能性を示しています。 神経伝達物質系に影響を与える能力により、うつ病に対する新しい治療法の開発につながる可能性があります 。
強心剤
一部のピロリジン誘導体は強心作用を示し、心臓の筋肉機能を改善し、様々な心臓病を治療する薬の開発に役立つ可能性があります 。
Safety and Hazards
特性
IUPAC Name |
2-[3-(aminomethyl)pyrrolidin-1-yl]ethanol;oxalic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2O.C2H2O4/c8-5-7-1-2-9(6-7)3-4-10;3-1(4)2(5)6/h7,10H,1-6,8H2;(H,3,4)(H,5,6) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDIVSKHPBZWGDL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1CN)CCO.C(=O)(C(=O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-amino-N-(2-methoxyphenyl)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide](/img/structure/B1286256.png)
![2-amino-N-(3-methylphenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B1286269.png)


![2-((1H-Benzo[d]imidazol-2-yl)methoxy)ethanamine dihydrochloride](/img/structure/B1286276.png)



![Methyl 5-[(benzylamino)methyl]-2-furoate hydrochloride](/img/structure/B1286284.png)



